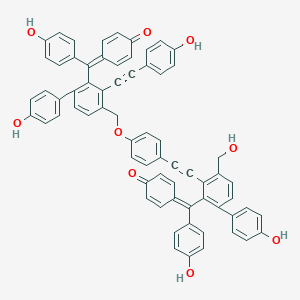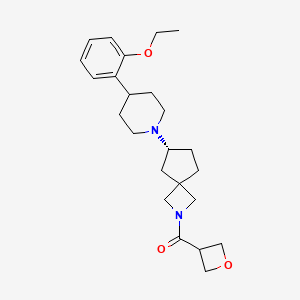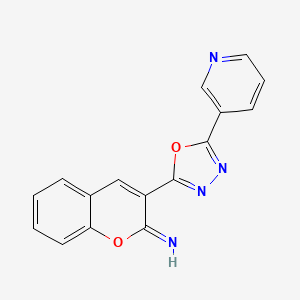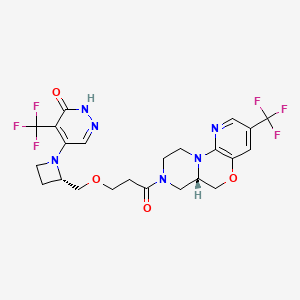
E3 Ligase Ligand-linker Conjugate 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 17 is a heterobifunctional molecule designed for targeted protein degradation. It consists of a ligand that binds to a specific protein of interest, a linker, and a ligand that binds to an E3 ubiquitin ligase. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention for its potential in drug discovery and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 17 involves several steps. Initially, the ligand for the protein of interest and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker. The synthetic routes often involve:
Condensation Reactions: To form the core structures of the ligands.
Alkylation Reactions: To introduce functional groups necessary for binding.
Coupling Reactions: To attach the linker to the ligands.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:
Optimization of Reaction Conditions: To ensure high yield and purity.
Purification Techniques: Such as chromatography to isolate the final product.
Quality Control: To verify the compound’s structure and functionality.
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 17 undergoes various chemical reactions, including:
Oxidation: To modify the functional groups on the ligands.
Reduction: To stabilize the compound.
Substitution: To introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Catalysts: Such as palladium on carbon for coupling reactions.
Major Products
The major products formed from these reactions are typically the modified ligands and the final conjugate, which is then purified and characterized .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 17 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying protein degradation pathways.
Biology: Employed in the investigation of cellular processes and protein interactions.
Medicine: Explored for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 17 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other PROTACs that utilize different E3 ligases, such as:
- Cereblon-based PROTACs
- Von Hippel-Lindau-based PROTACs
- MDM2-based PROTACs
Uniqueness
E3 Ligase Ligand-linker Conjugate 17 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other PROTACs. This uniqueness allows for tailored applications in various research and therapeutic contexts .
Properties
Molecular Formula |
C27H37N5O6 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35) |
InChI Key |
CUKAWCHYNUCFBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(6-cyano-1H-indol-3-yl)ethylamino]-5-(pentafluoro-λ6-sulfanyl)benzoic acid](/img/structure/B15136836.png)

![6,7,13-trihydroxy-14-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B15136848.png)
![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)






![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
